molecular formula C9H11N3O B6263049 {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanol CAS No. 1339406-37-9

{1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanol

Cat. No.: B6263049
CAS No.: 1339406-37-9
M. Wt: 177.2
InChI Key:
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Description

{1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanol is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanol typically involves the cyclocondensation of 5-amino-1,3-dimethylpyrazole with appropriate aldehydes or ketones. One common method includes the reaction of 5-amino-1,3-dimethylpyrazole with diethyl ethoxymethylenemalonate, followed by cyclization to form the pyrazolo[3,4-b]pyridine core .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

{1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution can introduce various functional groups into the molecule.

Scientific Research Applications

{1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanol involves its interaction with molecular targets such as enzymes and receptors. For instance, it can inhibit tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . By binding to the active site of these kinases, the compound can prevent their activation and subsequent signaling pathways, leading to reduced cell growth and potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanol is unique due to its specific substitution pattern and the presence of the hydroxyl group, which can influence its reactivity and biological activity. Its ability to inhibit TRKs and other kinases makes it a valuable compound in medicinal chemistry research.

Properties

CAS No.

1339406-37-9

Molecular Formula

C9H11N3O

Molecular Weight

177.2

Purity

95

Origin of Product

United States

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